(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Catalog No.
S6077143
CAS No.
M.F
C16H11Cl2N3O
M. Wt
332.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]...

Product Name

(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

IUPAC Name

(2,4-dichlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

InChI

InChI=1S/C16H11Cl2N3O/c17-10-5-6-11(12(18)9-10)15(22)21-8-7-20-14-4-2-1-3-13(14)19-16(20)21/h1-6,9H,7-8H2

InChI Key

IEHRWRPCRHPGFL-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl

Description

The exact mass of the compound 1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is 331.0279174 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group and an imidazo-benzimidazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of both the dichlorophenyl and imidazo-benzimidazole groups suggests potential interactions with biological targets, making it a subject of interest for pharmacological research.

Involving this compound primarily focus on its ability to act as a substrate or ligand in various enzymatic and non-enzymatic processes. The imidazo-benzimidazole framework can participate in nucleophilic substitutions, electrophilic additions, and cycloadditions due to the presence of reactive sites on the nitrogen atoms. Additionally, the carbonyl group in the methanone structure can engage in reactions typical of ketones, such as aldol condensations and reductions

Biologically, this compound may exhibit significant pharmacological effects due to its structural features. Compounds with similar structures have been noted for their activity against various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The biological activity is often assessed through bioassays that measure the efficacy and toxicity of the compound in cellular models . For instance, imidazo-benzimidazole derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Imidazo-Benzimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamines and carbonyl compounds.
  • Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution where 2,4-dichlorobenzoyl chloride is reacted with the imidazo-benzimidazole intermediate.
  • Final Modification: The methanone functionality can be introduced via acylation or other carbonyl-forming reactions.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of this compound are primarily in the field of medicinal chemistry. Its structural characteristics suggest potential use as:

  • Anticancer Agents: Due to the biological activity associated with similar compounds.
  • Antimicrobial Agents: Targeting bacterial infections or resistant strains.
  • Pharmaceutical Intermediates: In the development of new therapeutic agents.

Researchers are particularly interested in its potential as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity .

Interaction studies involving (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone often utilize techniques such as molecular docking and dynamics simulations to predict binding affinities with various biological targets. These studies help elucidate the mechanisms by which this compound exerts its effects at the molecular level. Additionally, high-throughput screening methods are employed to evaluate its activity against a range of pathogens or cancer cell lines .

Similar compounds include:

  • Imidazo[1,2-a]pyridine derivatives: Known for their diverse pharmacological profiles.
  • Benzimidazole derivatives: Commonly studied for their anticancer properties.
  • Phenylurea compounds: Recognized for their herbicidal and fungicidal activities.

Comparison Table

Compound TypeKey FeaturesBiological Activity
Imidazo[1,2-a]pyridine derivativesHeterocyclic structure with nitrogen atomsAntimicrobial and anticancer
Benzimidazole derivativesContains benzimidazole coreAntiparasitic and antifungal
Phenylurea compoundsUrea linkage with phenyl groupsHerbicidal and fungicidal

The uniqueness of (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds. Its dual action potential (due to both imidazo-benzimidazole and dichlorophenyl moieties) makes it a promising candidate for further development in drug discovery efforts .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

331.0279174 g/mol

Monoisotopic Mass

331.0279174 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-15

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